2-(1-Benzothiophen-5-yl)ethan-1-ol
Overview
Description
2-(1-Benzothiophen-5-yl)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of Benzothiazepine Derivatives
Benzothiazepine derivatives, closely related to 2-(1-Benzothiophen-5-yl)ethan-1-ol, are prominent in drug research due to their diverse bioactivities. These compounds are well-known for their applications across various therapeutic areas, including coronary vasodilation, tranquilization, antidepressants, antihypertensive agents, and calcium channel blockers. Their pharmacological significance is underscored by their structure-activity relationship, enabling the development of new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).
Benzothiazole in Medicinal Chemistry
Benzothiazole and its derivatives are recognized for their pharmacological diversity, including antimicrobial, anti-inflammatory, antidiabetic, and antitumor activities. The structural simplicity and synthetic accessibility of benzothiazole moieties facilitate the exploration of chemical libraries aimed at discovering new therapeutic agents. This adaptability makes benzothiazole a key scaffold in medicinal chemistry, offering a pathway to novel drug development (Bhat & Belagali, 2020).
Application in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, related to benzothiazepine frameworks, have emerged as versatile supramolecular building blocks. Their utility spans nanotechnology, polymer processing, and biomedical applications, driven by their ability to self-assemble into one-dimensional, nanometer-sized structures. The multifaceted nature of these compounds demonstrates the potential of benzothiazepine-related structures in creating complex molecular assemblies (Cantekin et al., 2012).
Mechanism of Action
Target of Action
It is derived from 5-bromobenzo[b]thiophene, which is used as a reactant in the preparation of 4-aminoquinolines and tetraoxanes displaying antimalarial activity .
Biochemical Pathways
It’s worth noting that compounds derived from 5-Bromobenzo[b]thiophene have been used in the synthesis of antimalarial drugs , suggesting potential involvement in pathways related to the malaria parasite’s life cycle.
Result of Action
Given its derivation from 5-Bromobenzo[b]thiophene, it may have potential antimalarial effects .
Properties
IUPAC Name |
2-(1-benzothiophen-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZAQLDIEKUEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475151 | |
Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96803-30-4 | |
Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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